molecular formula C21H16N2O2 B14379875 [4-(Benzyloxy)-1H-benzimidazol-2-yl](phenyl)methanone CAS No. 89521-57-3

[4-(Benzyloxy)-1H-benzimidazol-2-yl](phenyl)methanone

Cat. No.: B14379875
CAS No.: 89521-57-3
M. Wt: 328.4 g/mol
InChI Key: XYBLEJKLOQJSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-1H-benzimidazol-2-ylmethanone: is a complex organic compound that features a benzimidazole core structure Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1H-benzimidazol-2-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with benzyl halides under basic conditions to form the benzyloxy group. The phenylmethanone moiety can be introduced through Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques are crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzylic position can undergo oxidation to form benzylic alcohols or ketones.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include benzylic alcohols and ketones.
  • Reduction products include alcohols.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology and Medicine: Benzimidazole derivatives, including 4-(Benzyloxy)-1H-benzimidazol-2-ylmethanone, have shown potential as antiviral, anticancer, and antimicrobial agents. They interact with biological targets such as enzymes and receptors, leading to therapeutic effects.

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1H-benzimidazol-2-ylmethanone involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.

    4-Benzyloxybenzimidazole: A derivative with a benzyloxy group at the 4-position.

Uniqueness: 4-(Benzyloxy)-1H-benzimidazol-2-ylmethanone is unique due to the combination of the benzyloxy and phenylmethanone groups. This combination enhances its reactivity and potential biological activity compared to simpler benzimidazole derivatives.

Properties

CAS No.

89521-57-3

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

phenyl-(4-phenylmethoxy-1H-benzimidazol-2-yl)methanone

InChI

InChI=1S/C21H16N2O2/c24-20(16-10-5-2-6-11-16)21-22-17-12-7-13-18(19(17)23-21)25-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,22,23)

InChI Key

XYBLEJKLOQJSMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(N3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.